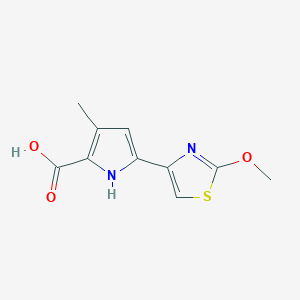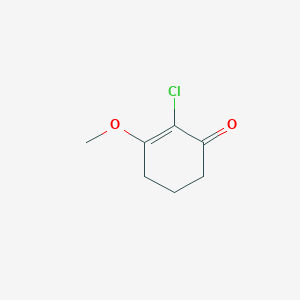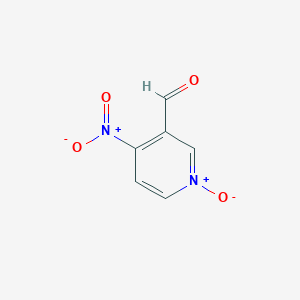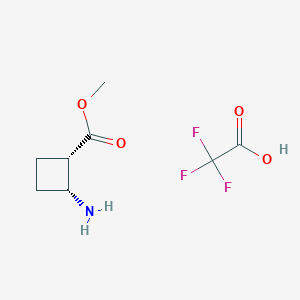![molecular formula C8H12N2 B13034704 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminocarbonyl compounds through a Marckwald reaction, which proceeds in two steps to afford the desired product in high yield . This method is advantageous for preparing bulk quantities of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the fused ring system.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for nitration , reducing agents such as hydrogen gas or metal hydrides, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include nitro derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a scaffold for designing bioactive molecules, including potential drug candidates.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole involves its interaction with specific molecular targets. For example, as a necroptosis inhibitor, it binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and preventing necroptosis . This interaction disrupts the signaling pathways involved in cell death, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole: Lacks the dimethyl groups but shares the core fused ring structure.
6,7-Dihydro-5H-pyrrolo[1,2-B]triazole: Another fused ring system with different nitrogen positioning.
2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-A]imidazoles: These compounds have aryl groups attached, providing different chemical properties and biological activities.
Uniqueness
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole is unique due to the presence of dimethyl groups, which can influence its chemical reactivity, stability, and interaction with biological targets
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
6,6-dimethyl-5,7-dihydropyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C8H12N2/c1-8(2)5-7-9-3-4-10(7)6-8/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
LLZXUHXVGGEKBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=NC=CN2C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


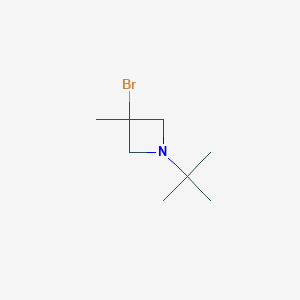
![6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034634.png)
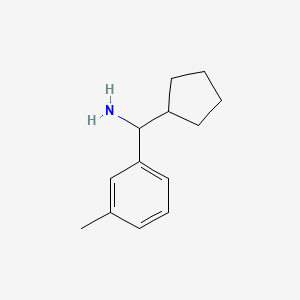


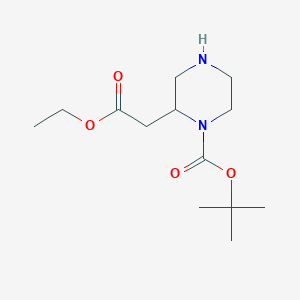
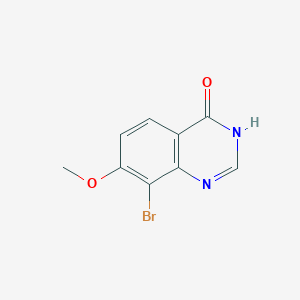
![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)
![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
